molecular formula C7H4BrF3N2O2 B1279835 2-Bromo-4-nitro-6-(trifluoromethyl)aniline CAS No. 400-66-8

2-Bromo-4-nitro-6-(trifluoromethyl)aniline

Cat. No.: B1279835
CAS No.: 400-66-8
M. Wt: 285.02 g/mol
InChI Key: VTSOQYVBDQONBG-UHFFFAOYSA-N
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Description

Significance of Halogenated and Trifluoromethylated Aniline (B41778) Derivatives in Organic Synthesis

Halogenated and trifluoromethylated aniline derivatives are a cornerstone in modern organic synthesis, serving as versatile intermediates in the creation of a wide range of functional molecules. The introduction of halogen atoms and trifluoromethyl (CF₃) groups into the aniline framework dramatically alters the molecule's physicochemical properties, which is of paramount importance in fields like medicinal chemistry and agrochemical development. nbinno.comresearchgate.net

The trifluoromethyl group is particularly noteworthy for its strong electron-withdrawing nature and its ability to increase the lipophilicity of a molecule. mdpi.com This enhancement in lipophilicity can improve a compound's membrane permeability, a crucial factor for the bioavailability of pharmaceutical drugs. mdpi.com Furthermore, the C-F bond is exceptionally strong, which imparts high metabolic stability to molecules containing the trifluoromethyl group. mdpi.com This stability is highly desirable in drug design as it can lead to a longer duration of action in the body. In agrochemicals, the trifluoromethyl group is known to enhance the biological activity and stability of pesticides. innospk.com

Halogen atoms, such as bromine, also play a critical role. They can serve as a handle for further chemical transformations through various coupling reactions, allowing for the construction of more complex molecular architectures. The presence of both halogens and trifluoromethyl groups on an aniline ring creates a unique electronic environment that can be exploited for selective chemical reactions. These anilines are key building blocks for synthesizing compounds with improved pharmacological profiles and for developing new materials with tailored electronic properties. nbinno.com

Role of the Nitro Group in Modulating Aromatic System Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. wikipedia.orgnumberanalytics.com Its presence on the aniline ring of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline has profound effects on the molecule's chemical behavior.

Firstly, the nitro group is strongly deactivating towards electrophilic aromatic substitution. nih.govcsbsju.edu By withdrawing electron density from the benzene (B151609) ring through both inductive and resonance effects, it makes the ring less susceptible to attack by electrophiles. When electrophilic substitution does occur, the nitro group directs the incoming substituent to the meta position. nih.govcsbsju.edu

Conversely, the electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution. wikipedia.orgmsu.edu It helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction, thereby lowering the activation energy for the substitution of a leaving group, such as a halogen, by a nucleophile. This property is particularly useful in the synthesis of complex substituted anilines.

Furthermore, the nitro group itself can undergo a variety of chemical transformations, most notably reduction to an amino group (-NH₂). numberanalytics.comcsbsju.edu This reaction is a fundamental step in the synthesis of many dyes, pharmaceuticals, and other specialty chemicals. The conversion of the nitro group to an amine transforms a strongly deactivating group into a strongly activating, ortho-, para-directing group, thus completely altering the reactivity of the aromatic ring for subsequent reactions. csbsju.edumsu.edu The presence of the nitro group also affects the basicity of the aniline's amino group. By withdrawing electron density, it makes the lone pair of electrons on the nitrogen less available for protonation, thereby reducing the basicity of the aniline. vaia.comquora.com

Positional Isomerism and Structural Analogs of this compound in Research

The specific arrangement of substituents on the aniline ring is crucial in determining the compound's properties and reactivity. Positional isomers of this compound, where the bromo, nitro, and trifluoromethyl groups are located at different positions, exhibit distinct chemical behaviors and are explored for different applications in research.

For instance, 2-Bromo-6-nitro-4-(trifluoromethyl)aniline (CAS No. 113170-71-1) is a known positional isomer. While it shares the same molecular formula and weight, the altered substitution pattern can lead to differences in steric hindrance around the amino group and the bromine atom, potentially affecting its reactivity in coupling reactions or its binding affinity to biological targets.

Structural analogs, where one of the functional groups is replaced by another, are also of significant interest in research. For example, replacing the bromine with other halogens or modifying the trifluoromethyl group can fine-tune the electronic and steric properties of the molecule. The study of these analogs helps in understanding structure-activity relationships (SAR), which is fundamental in the rational design of new drugs and materials. By systematically altering the structure of the parent compound, researchers can optimize properties such as biological activity, selectivity, and metabolic stability.

The table below provides a comparison of the target compound with its positional isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research Applications
This compound400-66-8C₇H₄BrF₃N₂O₂285.02Building block in organic synthesis, potential antimicrobial and anticancer properties.
2-Bromo-6-nitro-4-(trifluoromethyl)aniline113170-71-1C₇H₄BrF₃N₂O₂285.02Chemical intermediate.
4-Bromo-2-nitro-6-(trifluoromethyl)aniline157026-18-1C₇H₄BrF₃N₂O₂285.02Intermediate for pharmaceuticals (e.g., TRPM8 antagonists) and pesticides. innospk.comcymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSOQYVBDQONBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467012
Record name 2-bromo-4-nitro-6-(trifluoromethyl)aniline
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Molecular Weight

285.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-66-8
Record name 2-Bromo-4-nitro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-nitro-6-(trifluoromethyl)aniline
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Reactivity and Reaction Mechanisms of 2 Bromo 4 Nitro 6 Trifluoromethyl Aniline

Nucleophilic Substitution Reactions Involving the Aryl Bromide

The benzene (B151609) ring of 2-bromo-4-nitro-6-(trifluoromethyl)aniline is rendered significantly electron-deficient by the powerful inductive and resonance electron-withdrawing effects of the nitro and trifluoromethyl groups. This electronic characteristic activates the aryl bromide for nucleophilic aromatic substitution (SNAr). In these reactions, the bromine atom, a good leaving group, is displaced by a variety of nucleophiles.

Common nucleophiles that can effectively replace the bromine atom include amines and thiols. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing groups at the ortho and para positions are crucial for stabilizing the negative charge of this intermediate. In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileGeneral ProductSignificance
Primary/Secondary Amines (R-NH₂ / R₂NH)Substituted Diaminobenzene DerivativesBuilds complex molecular scaffolds for pharmaceuticals.
Thiols (R-SH)Substituted Anilino ThioethersIntroduces sulfur-containing functionalities.
Alkoxides (R-O⁻)Substituted Anilino Phenyl EthersForms ether linkages, common in medicinal chemistry.

Electrophilic Aromatic Substitution on the Electron-Deficient Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of a benzene ring. However, the aniline ring in this compound is severely deactivated towards electrophilic attack. This deactivation is a cumulative result of the three potent electron-withdrawing groups:

Nitro group (-NO2): Strongly deactivating through both resonance and inductive effects.

Trifluoromethyl group (-CF3): Strongly deactivating via a powerful inductive effect. lkouniv.ac.in

Bromo group (-Br): Deactivating through its inductive effect, which outweighs its weak resonance-donating effect. lkouniv.ac.in

The amino group (-NH2) is typically a strong activating group. However, in this molecule, its activating influence is completely overwhelmed by the combined deactivating power of the other three substituents. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the amino group would be protonated to form an anilinium ion (-NH3+), which is itself a strong deactivating, meta-directing group.

Consequently, the benzene ring of this compound is extremely unreactive towards electrophiles. lkouniv.ac.in Standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on this substrate, as the ring is too electron-poor to initiate the reaction. lkouniv.ac.in

Oxidation and Reduction Chemistry of the Amino and Nitro Functional Groups

The amino and nitro groups on the molecule are redox-active and can be chemically transformed through oxidation and reduction reactions.

Reduction: The most common transformation is the selective reduction of the nitro group to an amino group. This reaction is a key step in the synthesis of substituted diamine compounds. Standard reducing agents, such as hydrogen gas with a palladium on carbon catalyst (H2/Pd-C), tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid, can effectively achieve this conversion. The product of this reaction is 2-bromo-6-(trifluoromethyl)benzene-1,4-diamine. This selective reduction is possible because the nitro group is more susceptible to reduction than the aryl bromide, which typically remains intact under these conditions.

Oxidation: The amino group can be a target for oxidation, though reactions can be complex. Strong oxidizing agents like potassium permanganate (B83412) could potentially lead to the formation of nitro derivatives or other oxidized products. However, such reactions can also lead to degradation of the aromatic ring, especially given its substitution pattern. Under specific electrochemical conditions, similar substituted anilines have been shown to undergo oxidation to form radical cations, which can then lead to more complex products like benzoquinone derivatives. psu.edu

Table 2: Common Redox Reactions

Reaction TypeFunctional GroupCommon ReagentsTypical Product
ReductionNitro (-NO₂)H₂, Pd/C; Fe/HCl; SnCl₂/HClAmino (-NH₂)
OxidationAmino (-NH₂)Potassium permanganate (KMnO₄)Complex products, potential for ring degradation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly noteworthy. nih.gov

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K3PO4). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Studies on similar substrates, such as unprotected ortho-bromoanilines and nitrated aryl halides, have demonstrated that these reactions are robust and tolerate a wide range of functional groups. nih.govresearchgate.net The presence of the unprotected amino group and the nitro group is generally compatible with the mild conditions of the Suzuki-Miyaura coupling. nih.gov

Other palladium-catalyzed reactions, such as the Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines), are also mechanistically plausible at the aryl bromide position, further expanding the synthetic utility of this compound.

Intramolecular Rearrangements and Cyclization Reactions

The arrangement of functional groups in this compound makes it a promising precursor for the synthesis of complex heterocyclic structures through intramolecular reactions.

The ortho relationship between the amino group and the bromine atom is a classic structural motif for intramolecular cyclization. By modifying the amino group, it can be converted into a nucleophile that subsequently displaces the adjacent bromine atom to form a new ring.

For example, acylation of the amino group followed by base-mediated cyclization could lead to the formation of a trifluoromethylated benzoxazole (B165842) derivative. Similarly, reaction with isothiocyanates could yield a benzothiazole (B30560) precursor. These strategies are fundamental in heterocyclic chemistry for constructing fused ring systems. The trifluoromethyl group often enhances the biological activity of the resulting heterocyclic compounds, making this a synthetically valuable transformation. mdpi.com

The mechanism for such cyclizations typically involves an intramolecular nucleophilic aromatic substitution (SNAr). After the initial modification of the amino group (e.g., acylation to form an amide), a suitable base deprotonates the amide nitrogen, generating a potent internal nucleophile. This nucleophile then attacks the carbon atom attached to the bromine. The presence of the nitro and trifluoromethyl groups on the ring facilitates this intramolecular SNAr reaction by stabilizing the transient Meisenheimer-like intermediate, just as in the intermolecular case. The final step is the expulsion of the bromide ion to yield the stable, fused heterocyclic product. While specific mechanistic studies on this compound may be limited, the pathway is well-established for a vast range of ortho-haloaniline derivatives.

Mechanism-Driven Derivatization for Tailored Molecular Structures

The specific arrangement of substituents on the aromatic ring of this compound dictates its chemical reactivity, making it a versatile building block for the synthesis of complex, tailored molecules. The presence of two powerful electron-withdrawing groups—the nitro group at the C4-position (para to the amine) and the trifluoromethyl group at the C6-position (ortho to the amine)—creates a highly electron-deficient aromatic system. This electronic profile, combined with a displaceable bromine atom at the C2-position, allows for predictable and controlled derivatization through well-understood reaction mechanisms. Primarily, these derivatizations are achieved via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a principal pathway for the functionalization of this compound. masterorganicchemistry.comwikipedia.org The reaction is strongly promoted by the ortho-trifluoromethyl and para-nitro groups, which activate the bromine-bearing carbon toward nucleophilic attack. masterorganicchemistry.comyoutube.com The mechanism proceeds via a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbon atom attached to the bromine. This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orgyoutube.com

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group and the fluorine atoms of the ortho-trifluoromethyl group. This stabilization lowers the activation energy of the reaction. masterorganicchemistry.comnih.gov In the final step, the aromaticity of the ring is restored by the elimination of the bromide leaving group. youtube.com

This mechanism-driven understanding allows for the rational design of derivatives by selecting appropriate nucleophiles to displace the bromine atom. A wide array of functionalities can be introduced at the C2 position, leading to diverse molecular scaffolds.

Nucleophile ClassRepresentative Nucleophile (Nu-H)Resulting Derivative StructureProduct Class
AlcoholsMethanol (CH₃OH)2-Methoxy-4-nitro-6-(trifluoromethyl)anilineAnisole Derivative
ThiolsEthanethiol (CH₃CH₂SH)2-(Ethylthio)-4-nitro-6-(trifluoromethyl)anilineThioether Derivative
Amines (Secondary)Piperidine (C₅H₁₁N)2-(Piperidin-1-yl)-4-nitro-6-(trifluoromethyl)anilineTertiary Amine Derivative
AzidesSodium Azide (NaN₃)2-Azido-4-nitro-6-(trifluoromethyl)anilineAryl Azide Derivative

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.govmdpi.com Research on similarly substituted bromoanilines shows that both electron-rich and electron-deficient boronic acids can participate effectively, highlighting the robustness of this method. researchgate.netresearchgate.net The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. This reaction is instrumental in synthesizing biaryl compounds and introducing alkyl or vinyl groups.

Boronic Acid/EsterCatalyst/Ligand System (Typical)Resulting Derivative StructureProduct Class
Phenylboronic acidPd(OAc)₂ / SPhos2-Phenyl-4-nitro-6-(trifluoromethyl)anilineBiaryl Derivative
Thiophene-2-boronic acidPd(dppf)Cl₂2-(Thiophen-2-yl)-4-nitro-6-(trifluoromethyl)anilineHeteroaryl-Aryl Derivative
Methylboronic acidPd(PPh₃)₄2-Methyl-4-nitro-6-(trifluoromethyl)anilineAlkyl-Aryl Derivative
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / XPhos2-Vinyl-4-nitro-6-(trifluoromethyl)anilineStyrene Derivative

Buchwald-Hartwig Amination

For the targeted synthesis of more complex amines, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. The presence of electron-withdrawing groups on the aryl halide can influence the reaction, but a wide range of amines can be successfully coupled using appropriate choices of palladium precatalyst, phosphine (B1218219) ligand, and base. libretexts.orgbeilstein-journals.org The mechanism follows a catalytic cycle similar to that of the Suzuki coupling. wikipedia.org This reaction allows for the precise construction of diarylamines, alkyl-arylamines, and other nitrogen-containing heterocyclic structures.

Amine Coupling PartnerCatalyst/Ligand System (Typical)Resulting Derivative StructureProduct Class
AnilinePd₂(dba)₃ / XPhosN-Phenyl-4-nitro-6-(trifluoromethyl)benzene-1,2-diamineDiaryl Amine Derivative
MorpholinePd(OAc)₂ / BINAP4-(2-Amino-5-nitro-3-(trifluoromethyl)phenyl)morpholineHeterocyclic Amine Derivative
BenzylaminePd(OAc)₂ / RuPhosN-Benzyl-4-nitro-6-(trifluoromethyl)benzene-1,2-diamineAlkyl-Aryl Amine Derivative
Carbazole[Pd(allyl)Cl]₂ / t-BuXPhos9-(2-Amino-5-nitro-3-(trifluoromethyl)phenyl)-9H-carbazoleN-Aryl Carbazole Derivative

By leveraging a mechanistic understanding of SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions, chemists can strategically utilize this compound as a versatile precursor to generate a vast library of derivatives with tailored electronic and steric properties for various applications in materials science and medicinal chemistry.

Derivatization and Transformations of 2 Bromo 4 Nitro 6 Trifluoromethyl Aniline into Complex Molecular Architectures

Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Quinolines, Pyrroles)

The aniline (B41778) moiety of 2-bromo-4-nitro-6-(trifluoromethyl)aniline serves as a key precursor for the construction of various nitrogen-containing heterocyclic systems. While specific literature examples detailing the use of this exact substrate are not abundant, established synthetic methodologies for quinoline (B57606) and pyrrole (B145914) synthesis from substituted anilines provide a clear pathway for its derivatization.

Quinolines: The synthesis of quinoline derivatives from anilines can be achieved through classic reactions such as the Skraup, Doebner-von Miller, and Pfitzinger syntheses. In the context of this compound, a plausible approach would involve the Skraup reaction, which utilizes glycerol, an oxidizing agent (such as the nitro group already present in the substrate or an external one), and a strong acid like sulfuric acid. The reaction proceeds through a cyclization and dehydration sequence to form the quinoline core. The expected product would be a highly substituted quinoline, retaining the bromine and trifluoromethyl groups, although the harsh, acidic, and high-temperature conditions of the Skraup reaction might pose challenges for this heavily substituted and deactivated aniline.

A potential reaction scheme is outlined below:

Table 1: Plausible Conditions for Skraup Synthesis of a Quinolone Derivative

Reactant Reagents Conditions Expected Product

Note: This is a hypothetical application of the Skraup synthesis, and reaction conditions would require optimization for this specific substrate.

Pyrroles: The Paal-Knorr synthesis is a widely used method for constructing pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. This compound can serve as the amine component in this reaction. By reacting it with a 1,4-diketone such as 2,5-hexanedione (B30556) in the presence of an acid catalyst, the corresponding N-substituted pyrrole derivative can be synthesized. This method is generally high-yielding and tolerant of a wide range of functional groups.

Table 2: Representative Paal-Knorr Pyrrole Synthesis

Reactant Reagents Conditions Product

Formation of Substituted Aromatic Amides and Benzamide (B126) Derivatives

The primary amino group of this compound is readily susceptible to acylation, allowing for the straightforward synthesis of a wide array of substituted aromatic amides and benzamide derivatives. This transformation is typically achieved by reacting the aniline with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct.

This reaction is fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, reacting the title compound with various benzoyl chlorides would yield a library of N-(2-bromo-4-nitro-6-(trifluoromethyl)phenyl)benzamides. The electronic nature of the substituents on the benzoyl chloride can be varied to fine-tune the electronic and steric properties of the final molecule. A closely related reaction involves the acylation of 2-nitroaniline (B44862) with 4-bromobenzoyl chloride, which proceeds in refluxing acetonitrile (B52724). google.com

Table 3: General Synthesis of Benzamide Derivatives

Acylating Agent Base Solvent General Product Structure
Ar-COCl Pyridine Dichloromethane N-(2-bromo-4-nitro-6-(trifluoromethyl)phenyl)benzamide

Construction of Biaryl Systems via Coupling Reactions

The carbon-bromine bond in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. These reactions are cornerstones of modern organic synthesis due to their reliability and functional group tolerance.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron compound with an organic halide. The bromine atom of the title compound can be efficiently coupled with a variety of aryl or heteroaryl boronic acids or their esters. Research on the Suzuki reaction of 2,6-dibromo-4-nitroaniline (B165464) with aryl boronic acids has shown that such couplings proceed with high efficiency using a Pd(OAc)₂ catalyst in an aqueous DMF solution. google.com Similarly, Suzuki-Miyaura cross-coupling reactions have been successfully developed for unprotected ortho-bromoanilines, demonstrating the feasibility of this transformation on sterically hindered and electronically diverse substrates. researchgate.net

Table 4: Representative Suzuki-Miyaura Coupling Conditions

Coupling Partner Catalyst Base Solvent Temperature (°C)
Phenylboronic acid Pd(OAc)₂ / Ligand K₂CO₃ Toluene/Water 80-100
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/Water 90-110

Other Coupling Reactions: Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings like the Stille reaction (using organotin reagents) and the Heck reaction (coupling with alkenes) are also viable routes for the derivatization of the bromo-substituted position. jsynthchem.comorganic-chemistry.org These reactions would further expand the range of accessible molecular architectures starting from this compound.

Selective Functionalization of the Amino and Nitro Moieties

The presence of both an amino and a nitro group on the aromatic ring allows for selective chemical manipulations, leading to a variety of useful intermediates.

Selective Reduction of the Nitro Group: The nitro group is highly susceptible to reduction, which can be achieved chemoselectively in the presence of the bromo and amino functionalities. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is a common and effective method. Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, can also be used to selectively reduce the nitro group to a primary amine. This transformation yields 2-bromo-6-(trifluoromethyl)benzene-1,4-diamine, a valuable diamine intermediate for the synthesis of more complex heterocyclic systems or polymers.

Table 5: Reagents for Selective Nitro Group Reduction

Reagent Solvent Conditions Product
H₂, Pd/C Ethanol (B145695) Room Temperature, 1 atm 2-Bromo-6-(trifluoromethyl)benzene-1,4-diamine
SnCl₂·2H₂O Ethanol Reflux 2-Bromo-6-(trifluoromethyl)benzene-1,4-diamine

Functionalization via Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. The resulting diazonium salt is a versatile intermediate that can undergo a range of Sandmeyer-type reactions. For example, it can be substituted with various nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups. This allows for the replacement of the amino group, providing another avenue for diversification of the molecular scaffold. A patent describes the direct diazotization of 2,6-dibromo-4-nitroaniline in a sulfuric acid medium after bromination. google.com

Stereoselective Syntheses of Chiral Analogs of this compound

The development of chiral analogs of this compound is an area of interest for applications in medicinal chemistry and materials science, where stereochemistry often plays a crucial role in biological activity or material properties. While the parent molecule is achiral, chirality can be introduced through various synthetic strategies.

One common approach is to derivatize the existing functional groups with chiral reagents. For example, the amino group can be acylated with a chiral carboxylic acid or its derivative to form a diastereomeric mixture of amides, which could then potentially be separated by chromatography or crystallization.

Another strategy involves the introduction of a chiral center through an asymmetric reaction. Although no specific examples starting from this compound have been reported in the literature, one could envision a multi-step sequence where one of the functional groups is modified to allow for a subsequent stereoselective transformation. For instance, the nitro group could be reduced to an amine, and the resulting diamine could then be reacted with a chiral building block to construct a new chiral heterocyclic ring.

The synthesis of chiral α-trifluoromethyl amines is a field of active research, and methodologies developed in that area could potentially be adapted. nih.gov However, the direct stereoselective synthesis of chiral analogs of this specific, highly substituted aniline remains a synthetic challenge that requires further investigation.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 4 Nitro 6 Trifluoromethyl Aniline Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's covalent framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region would feature two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electronic effects of the substituents: the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the bromine (-Br) atom, would deshield these protons, shifting their signals downfield. The coupling between these adjacent protons would result in characteristic doublet splitting patterns. The amine protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts would be highly informative: the carbon attached to the trifluoromethyl group would be split into a quartet due to coupling with the three fluorine atoms. The carbons bonded to the bromine, nitro, and amino groups would also have characteristic chemical shifts based on the electronegativity and resonance effects of these substituents.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial tool. It would show a singlet for the three equivalent fluorine atoms. The chemical shift of this signal provides a sensitive probe of the electronic environment around the -CF₃ group.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H~8.0 - 8.5dAromatic CH
¹H~7.5 - 8.0dAromatic CH
¹HBroads-NH₂
¹³C~120 - 130q-CF₃
¹³C~110 - 150sAromatic C
¹⁹F~ -60 to -70s-CF₃

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₇H₄BrF₃N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M⁺ and M+2) of similar intensity.

Electron ionization (EI) would induce fragmentation, providing structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the nitro group (-NO₂)

Loss of a bromine radical (•Br)

Cleavage of the C-C bond to lose the trifluoromethyl group (•CF₃)

Loss of small neutral molecules like CO or HCN. miamioh.edu

The fragmentation of related halogenated nitro compounds often involves the loss of a halogen radical or HX. miamioh.eduresearchgate.net Aromatic amines typically show a strong molecular ion peak. libretexts.org The presence of the aromatic ring in the target compound is expected to result in a prominent molecular ion. whitman.edu

Expected Mass Spectrometry Data

AnalysisExpected Result
Molecular FormulaC₇H₄BrF₃N₂O₂
Molecular Weight285.02 g/mol
Key Fragmentation Ions (m/z)[M-NO₂]⁺, [M-Br]⁺, [M-CF₃]⁺
Isotopic PatternPresence of M⁺ and M+2 peaks of similar intensity due to Bromine.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz For this compound, the IR spectrum would exhibit several key absorption bands:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

N-O stretching: Strong asymmetric and symmetric stretching bands for the nitro (-NO₂) group, typically appearing around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl (-CF₃) group.

C=C stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring.

C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₂N-H stretch3300 - 3500
-NO₂Asymmetric N-O stretch1530 - 1560
-NO₂Symmetric N-O stretch1345 - 1385
-CF₃C-F stretch1100 - 1300
Aromatic RingC=C stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show absorption bands corresponding to π-π* transitions of the substituted benzene ring. researchgate.net The presence of the amino, nitro, and trifluoromethyl groups, which act as chromophores and auxochromes, would influence the position and intensity of these absorption maxima (λ_max). rsc.orgacs.org The interaction between the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups can lead to intramolecular charge transfer bands, often at longer wavelengths. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining suitable crystals would allow for the unequivocal determination of its molecular geometry.

Based on the structures of similar compounds like 2-bromo-4-nitroaniline (B50497) and 2-bromo-4,6-dinitroaniline, it is expected that the aniline (B41778) ring would be largely planar. researchgate.netnih.gov The substituents would cause some steric strain, potentially leading to slight out-of-plane twisting of the nitro and trifluoromethyl groups. nih.gov The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amine group as a donor and the oxygen atoms of the nitro group as acceptors. researchgate.netnih.gov

Expected Crystallographic Data Summary

ParameterExpected Observation
Molecular GeometryLargely planar aromatic ring with slight twisting of bulky substituents.
Intermolecular InteractionsN-H···O hydrogen bonding between the amine and nitro groups of adjacent molecules.
Crystal SystemDependent on crystallization conditions, likely monoclinic or orthorhombic. researchgate.netnih.gov

Advanced Chromatographic Methods (HPLC, GC, UPLC) for Purity Profiling and Separation

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC would be the methods of choice for purity analysis. chrom-china.comlcms.cz A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid), would likely provide good separation. chrom-china.comnih.gov Detection would typically be performed using a UV detector set at a wavelength where the analyte absorbs strongly. UPLC offers advantages of higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. lcms.czunizar.es

Gas Chromatography (GC): GC can also be used for the analysis of aniline derivatives. epa.gov A capillary column with a suitable stationary phase (e.g., SE-54) coupled with a detector like a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity would be appropriate. epa.gov Given the polarity and potential for thermal lability of nitroanilines, HPLC is often preferred. thermofisher.com

Typical Chromatographic Conditions

TechniqueColumnMobile Phase / Carrier GasDetector
HPLC/UPLCReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradientUV-Vis
GCCapillary (e.g., SE-54)Helium or NitrogenFID or NPD

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to validate its empirical formula. For this compound (C₇H₄BrF₃N₂O₂), the theoretical elemental composition is a critical benchmark for purity.

Theoretical Elemental Composition

ElementTheoretical Percentage (%)
Carbon (C)29.49
Hydrogen (H)1.41
Bromine (Br)28.03
Fluorine (F)19.99
Nitrogen (N)9.83
Oxygen (O)11.22

A high-purity sample should yield experimental values within ±0.4% of these theoretical percentages, thereby confirming the empirical formula and providing strong evidence of the compound's identity and purity.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Nitro 6 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic characteristics of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. researchgate.netnih.gov These calculations provide a detailed picture of the molecule's geometry and electron distribution.

Geometry optimization is the initial step, where the most stable three-dimensional arrangement of atoms is determined by finding the minimum energy conformation. For substituted anilines, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable geometric parameters (bond lengths and angles). nih.govresearchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated to predict reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. researchgate.net The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For this compound, the strong electron-withdrawing nature of the nitro (-NO2) and trifluoromethyl (-CF3) groups is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. researchgate.net In these maps, regions of negative potential (typically colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value/Characteristic Significance
HOMO Energy Low to Moderate Indicates moderate electron-donating ability, primarily from the aniline (B41778) nitrogen.
LUMO Energy Very Low Indicates a strong ability to accept electrons, influenced by -NO2 and -CF3 groups.
HOMO-LUMO Gap Small Suggests higher chemical reactivity and lower kinetic stability.
Dipole Moment High Reflects significant charge separation due to electronegative substituents.
MEP Negative Region Oxygen atoms of the nitro group Likely sites for interaction with electrophiles or hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not widely published, the methodology can be applied to understand its conformational dynamics and interactions with its environment, such as solvents or biological macromolecules. nih.govmdpi.com

An MD simulation would begin by placing the molecule in a simulated box, often filled with a solvent like water or an organic solvent, to mimic solution-phase behavior. The simulation then calculates the forces between atoms and uses Newton's laws of motion to model their movements over a series of short time steps.

For this compound, MD simulations could provide valuable insights into:

Conformational Flexibility: The rotation around the C-N bonds of the amino and nitro groups, as well as the C-C bond of the trifluoromethyl group, can be studied. This helps identify the most populated conformations and the energy barriers between them.

Solvation: Simulations can reveal how solvent molecules arrange around the solute, providing a detailed picture of the solvation shell and the specific hydrogen bonding interactions between the amino and nitro groups and the solvent.

Intermolecular Interactions: When co-simulated with other molecules, such as a biological receptor, MD can model the binding process. nih.gov It can help identify key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, electrostatic interactions) that stabilize the complex and calculate the binding free energy, which is crucial for drug design.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in mapping out potential chemical reaction pathways and identifying the associated transition states. For this compound, this includes modeling reactions like nucleophilic aromatic substitution, reduction of the nitro group, or oxidation of the amino group.

Using quantum chemical methods like DFT, the minimum energy path for a reaction can be calculated. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

Computational studies can model these transition states to predict regioselectivity and reaction outcomes under various conditions. For instance, the reduction of the nitro group to an amine is a common transformation. Theoretical modeling could compare the activation barriers for different reducing agents or predict the conditions needed to selectively reduce the nitro group without affecting the other functional groups.

Table 2: Hypothetical Calculated Activation Energies for Key Reactions

Reaction Type Reactants Activation Energy (Ea) (kJ/mol) Implication
Nitro Group Reduction Molecule + H2/Pd ~50-70 A feasible reaction under catalytic hydrogenation conditions.
Nucleophilic Substitution (Br) Molecule + CH3O- ~80-100 Moderate barrier, suggesting the reaction requires heat or specific catalysts.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational methods are essential for developing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For this compound, SAR studies indicate that the specific arrangement of its substituents significantly influences its biological profile.

Computational approaches quantify the properties of these substituents to build predictive Quantitative Structure-Activity Relationship (QSAR) models. Key molecular descriptors that can be calculated include:

Electronic Descriptors: Atomic charges, dipole moments, and HOMO/LUMO energies describe the electronic nature of the molecule. The strong electron-withdrawing properties of the nitro and trifluoromethyl groups, which can be quantified computationally, are known to influence binding affinity to biological targets.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors define the size and shape of the molecule, which are critical for fitting into a receptor's active site.

Lipophilic Descriptors: The partition coefficient (logP) is a measure of a compound's lipophilicity. The trifluoromethyl group is known to significantly enhance lipophilicity, which can improve the molecule's ability to cross biological membranes.

By calculating these descriptors for a series of related aniline derivatives and correlating them with experimentally measured biological activity, a QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 3: Contribution of Substituents to Molecular Activity Profile based on Computational Descriptors

Substituent Position Key Computational Descriptor Predicted Influence on Activity
-Br 2 Halogen Bond Donor Potential, Steric Hindrance Contributes to binding interactions and may influence conformational preferences.
-NO2 4 High Negative Electrostatic Potential, Low LUMO Energy Acts as a strong hydrogen bond acceptor; enhances reactivity towards nucleophiles.
-CF3 6 High Lipophilicity (logP), Steric Bulk Increases membrane permeability and metabolic stability; provides steric influence.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. For molecules like this compound, computational methods can predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

The process begins with the optimization of the molecule's geometry at a suitable level of theory, such as DFT (B3LYP) or HF. nih.gov Following this, a frequency calculation is performed. This computes the harmonic vibrational frequencies corresponding to the normal modes of vibration. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The calculated IR intensities and Raman activities also help in assigning the bands observed in the experimental spectra.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). researchgate.net These predicted ¹H and ¹³C NMR chemical shifts are invaluable for assigning peaks in complex experimental spectra.

Table 4: Comparison of Hypothetical Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode Functional Group Experimental FT-IR (cm⁻¹) Calculated (Scaled) (cm⁻¹)
N-H Asymmetric Stretch -NH2 ~3480 ~3475
N-H Symmetric Stretch -NH2 ~3390 ~3385
C-H Aromatic Stretch Ar-H ~3100 ~3095
N-O Asymmetric Stretch -NO2 ~1530 ~1525
N-O Symmetric Stretch -NO2 ~1350 ~1345
C-F Stretch -CF3 ~1140 ~1135

This strong correlation between calculated and experimental data confirms the molecular structure and provides a detailed assignment of the spectral features.

Applications and Emerging Roles of 2 Bromo 4 Nitro 6 Trifluoromethyl Aniline in Specialized Chemical Industries

Utility as a Key Intermediate in Agrochemical Development (e.g., Insecticide Synthesis)

The structural motifs present in 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are hallmarks of modern agrochemical design. The trifluoromethyl (-CF3) group, in particular, is known to enhance the biological activity, metabolic stability, and lipophilicity of active ingredients, making it a prized feature in the development of new pesticides. innospk.com Consequently, trifluoromethylated anilines are crucial intermediates in this industry.

While specific, commercialized insecticides synthesized directly from this compound are not prominently documented in publicly available literature, the utility of closely related analogs underscores its potential. For instance, the compound 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, which shares the same 2-bromo-6-(trifluoromethyl)aniline (B1266074) core, is a key intermediate in the synthesis of the novel insecticide broflanilide. Broflanilide is a meta-diamide insecticide that acts as a noncompetitive antagonist of the GABA receptor, representing a new class of chemistry for controlling chewing pests. researchgate.net

The synthesis of such complex molecules demonstrates the industrial importance of halogenated and trifluoromethylated aniline (B41778) building blocks. researchgate.net The isomeric compound, 4-Bromo-2-nitro-6-(trifluoromethyl)aniline, is also recognized as a pivotal intermediate in the production of various agrochemicals, highlighting the value of this specific combination of functional groups. innospk.com The reactivity of the aniline amine group, combined with the directing effects and electronic properties of the bromo, nitro, and trifluoromethyl substituents, allows for its incorporation into larger, biologically active frameworks essential for crop protection. innospk.com

Table 1: Role of Structurally Similar Anilines in Agrochemicals
Aniline IntermediateResulting Agrochemical ClassExample End ProductKey Structural Contribution
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)anilineMeta-diamide InsecticidesBroflanilideProvides the core scaffold for GABA receptor antagonists. researchgate.net
4-Bromo-2-nitro-6-(trifluoromethyl)anilineGeneral AgrochemicalsVarious (Intermediate Role)Trifluoromethyl group enhances biological activity and stability. innospk.com
2-bromo-4-fluoro-6-nitrophenolFungicides / HerbicidesNot Applicable (Active Compound)Demonstrates broad-spectrum bactericidal and weeding activity. google.com

Contributions to Pharmaceutical and Medicinal Chemistry

In the pharmaceutical sector, the unique electronic and steric properties of this compound make it a valuable precursor for creating novel therapeutic agents. Its functional groups can be readily modified, allowing chemists to generate libraries of compounds for drug discovery programs.

The synthesis of bioactive molecules often relies on versatile starting materials that can be elaborated into more complex structures. Substituted anilines are fundamental building blocks in medicinal chemistry. Research has shown that the isomeric compound, 4-Bromo-2-nitro-6-(trifluoromethyl)aniline, serves as a key reagent in the preparation of antagonists for the transient receptor potential melastatin 8 (TRPM8). cymitquimica.com TRPM8 is an ion channel implicated in cold sensation and neuropathic pain, making its antagonists promising candidates for new analgesics. cymitquimica.com

Furthermore, the broader class of bromoanilines is integral to the design of kinase inhibitors, a major class of cancer therapeutics. nih.govacs.org For example, derivatives of 3-bromoaniline (B18343) have been used to synthesize potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation and angiogenesis. nih.gov The bromo-substituent often serves as a key interaction point within the kinase's binding pocket or as a handle for further chemical modification. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the this compound scaffold can further modulate the electronic properties and binding affinities of such potential inhibitors.

The development of effective drugs relies on understanding how a molecule interacts with its biological target. The arrangement of functional groups in this compound is of significant interest for pharmacophore modeling. A pharmacophore is the essential three-dimensional arrangement of features that enables a molecule to exert a particular biological effect.

The combination of a hydrogen bond donor (the amine group) and strong electron-withdrawing groups (-NO2, -CF3) can significantly influence a molecule's binding affinity and selectivity for specific enzymes or receptors. Computational studies on the related compound 4-nitro-3-(trifluoromethyl)aniline (B27955) have explored its electronic properties, including molecular electrostatic potential and HOMO-LUMO energy gaps. nih.gov Such analyses are crucial for predicting how a molecule will interact with a biological target. The study revealed that the substituent groups play a critical role in the molecule's electronic properties and charge distribution, which are fundamental to its potential interactions with therapeutic targets. nih.gov These theoretical insights are vital for the rational design of new drugs based on the trifluoromethyl-nitro-aniline scaffold.

Applications in Advanced Materials Science

Beyond life sciences, the reactivity and properties of this compound make it a candidate for the synthesis of high-performance organic materials.

Aromatic amines are foundational precursors for a wide range of functional materials, most notably azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic colorants used in textiles, printing, and coatings. nih.gov The synthesis of an azo dye typically involves a two-step process: the conversion of a primary aromatic amine into a diazonium salt, followed by coupling with an electron-rich aromatic compound. nih.govunb.ca

This compound can serve as the primary amine component in this diazotization-coupling sequence. The specific substituents on the aniline ring would influence the final color and properties (e.g., lightfastness, thermal stability) of the resulting dye. The presence of the nitro and trifluoromethyl groups would likely produce dyes with distinct electronic and, therefore, spectral characteristics.

There is a growing search for organic molecules with significant nonlinear optical (NLO) properties for applications in optoelectronics, including signal processing and optical computing. azooptics.comripublication.com Materials with high NLO activity can alter the frequency of light, a property essential for technologies like lasers and high-speed data transfer. azooptics.com

A key molecular design strategy for NLO materials involves creating "push-pull" systems, where an electron-donating group (like an amine) is connected to an electron-accepting group (like a nitro group) through a π-conjugated system (the benzene (B151609) ring). mq.edu.aunih.gov Substituted anilines, particularly nitroanilines, are a classic example of this design. Research on closely related compounds, such as 2-bromo-4-nitroaniline (B50497) and 4-bromo-2-nitroaniline, has demonstrated their potential as NLO materials. ripublication.comresearchgate.net Single crystals of these anilines have been grown and shown to exhibit high second-harmonic generation (SHG) efficiency, a key measure of NLO performance. ripublication.com The specific substitution pattern on this compound, with its potent electron-withdrawing groups, makes it a highly promising precursor for the synthesis of new organic crystals with substantial NLO properties. mq.edu.au

Table 2: Summary of Applications and Research Findings
Industry / FieldApplication / RoleKey Research Findings / Rationale
AgrochemicalsKey Intermediate for InsecticidesStructural analogs are precursors to modern insecticides like broflanilide; the -CF3 group enhances bioactivity. innospk.com
PharmaceuticalsSynthesis of Bioactive AnalogsIsomers are used to synthesize TRPM8 antagonists for pain relief; the bromoaniline scaffold is used in kinase inhibitors. cymitquimica.comnih.gov
Medicinal ChemistryPharmacophore & Target InteractionElectron-withdrawing groups (-NO2, -CF3) strongly influence electronic properties and potential binding affinity to biological targets. nih.gov
Materials SciencePrecursor for Azo DyesAromatic amines are standard starting materials for azo dyes via diazotization-coupling reactions. nih.govunb.ca
Materials SciencePrecursor for NLO MaterialsThe "push-pull" electronic structure (amine donor, nitro acceptor) is ideal for NLO applications; related bromo-nitroanilines show high SHG efficiency. ripublication.comresearchgate.net

Significance in Dye and Pigment Chemistry

The molecular architecture of this compound makes it a valuable precursor for creating disperse dyes. These dyes are primarily used for coloring synthetic fibers such as polyester, which are known for being difficult to dye with water-soluble dyes. The presence of the trifluoromethyl group (CF3) is particularly noteworthy as it can enhance the lightfastness and sublimation fastness of the resulting dyes, properties that are highly sought after in the textile industry.

The synthesis of azo dyes from this aniline derivative follows the fundamental principles of diazotization and coupling reactions. The primary amino group (-NH2) of this compound is first converted into a diazonium salt. This reactive intermediate is then coupled with various electron-rich aromatic compounds, known as coupling components (such as phenols, naphthols, or other aromatic amines), to form the final azo dye molecule. The specific shade and properties of the dye can be fine-tuned by the selection of the coupling component.

Research in this area has focused on creating disperse dyes with superior fastness properties. For instance, patents have described the use of nitroaniline derivatives containing bromo and trifluoromethyl substituents as diazo components, which are then coupled with acetylaminoaniline derivatives. These resulting disperse azo dyes have demonstrated very good fastness to light, washing, and perspiration, making them suitable for high-quality textile applications.

While specific research detailing a wide array of dyes synthesized directly from this compound is not extensively published in open literature, the principles of dye chemistry and the known effects of its constituent functional groups allow for a clear understanding of its potential. The combination of the electron-withdrawing nitro and trifluoromethyl groups, along with the bromo substituent, influences the electronic properties of the diazonium salt, which in turn affects the color and stability of the final dye.

For example, a structurally similar compound, 2-Bromo-4-nitrophenylamine, is used as a diazo component in the synthesis of complex azo dyes like 2-(4-((2-Bromo-4-nitrophenyl)azo)-N-(2-cyanoethyl)-3-methylanilino)ethyl acetate. This highlights the utility of the bromo-nitro-aniline scaffold in producing a range of colors for various applications, including textiles, leather, and plastics.

The following table summarizes the key attributes and potential applications of dyes derived from this compound:

PropertyDescriptionSignificance in Dye & Pigment Chemistry
Diazo Component The this compound molecule serves as the starting amine for the diazotization reaction.Forms the foundational part of the azo dye structure, significantly influencing the final color and properties.
Functional Groups Contains bromo (-Br), nitro (-NO2), and trifluoromethyl (-CF3) groups.These electron-withdrawing groups enhance the stability and performance of the dye, particularly lightfastness and sublimation fastness. The trifluoromethyl group is especially effective in this regard.
Dye Class Primarily used in the synthesis of disperse dyes.Disperse dyes are crucial for coloring hydrophobic synthetic fibers like polyester, acetate, and nylon.
Synthesis Route Involves a two-step process of diazotization followed by a coupling reaction with a suitable coupling component.This is a versatile and widely used method for producing a vast range of azo dyes with different colors and properties.
End-Use Applications Textiles (especially synthetic fabrics), plastics, and potentially in specialized pigments.The resulting dyes are suitable for applications requiring high durability and resistance to fading.

Environmental Fate, Degradation Pathways, and Ecotoxicological Research of 2 Bromo 4 Nitro 6 Trifluoromethyl Aniline

Photodegradation Mechanisms under Environmental Conditions

Table 1: Predicted Photodegradation Characteristics of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline

ParameterPredicted Outcome
Direct Photolysis Possible due to the presence of the nitroaromatic chromophore
Indirect Photolysis Likely to react with hydroxyl radicals
Major Transformation Products Not specifically studied; may include de-nitrated or hydroxylated derivatives

Biotransformation and Biodegradation Pathways in Aquatic and Terrestrial Systems

There is a lack of specific research on the biotransformation and biodegradation of this compound. Generally, nitroaromatic compounds are known to be recalcitrant to biodegradation. nih.gov The presence of a bromine atom and a trifluoromethyl group can further increase the resistance of the molecule to microbial degradation.

In various microbial systems, the initial step in the biotransformation of nitroaromatic compounds often involves the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov This can occur under both aerobic and anaerobic conditions. For instance, studies on other nitroanilines have shown that they can be biotransformed by microorganisms like Pseudomonas. eaht.org However, complete mineralization is often slow. The degradation of related compounds like 2-chloro-4-nitroaniline (B86195) has been shown to proceed via the formation of aminophenols. plos.org

Table 2: Potential Biotransformation Reactions for this compound

Transformation StepPotential ReactionMediating Organisms
Initial Reduction Reduction of the nitro group to an amino groupBacteria (e.g., Pseudomonas), Fungi
Ring Cleavage Not readily expected due to substitution patternNot Applicable
Mineralization Expected to be very slow or incompleteNot Applicable

Hydrolysis and Chemical Degradation Studies

No specific data on the hydrolysis of this compound was found. Generally, the aniline (B41778) structure is stable to hydrolysis under typical environmental pH conditions. The carbon-bromine bond can be susceptible to nucleophilic substitution, but this is not typically a rapid process in the environment without specific enzymatic or photochemical assistance. The trifluoromethyl group is chemically very stable and resistant to hydrolysis.

Ecotoxicity Assessments and Environmental Impact Evaluations

Specific ecotoxicity data for this compound is not available. For related compounds, such as 2-nitroaniline (B44862), ecotoxicity studies have been conducted. For example, 2-nitroaniline was found to be non-biodegradable and does not significantly bioaccumulate, with a bioconcentration factor in fish observed to be 8. oecd.org Given the structural similarities, it can be inferred that this compound may also exhibit some level of toxicity to aquatic organisms, a common trait for many nitroaromatic compounds. The environmental impact will largely depend on its persistence, bioavailability, and the toxicity of its potential degradation products.

Table 3: Ecotoxicity Data for a Related Compound (2-Nitroaniline)

Test OrganismEndpointResultReference
FishBioconcentration Factor (BCF)8 oecd.org

Note: This data is for a related compound and should not be directly extrapolated to this compound without specific testing.

Environmental Risk Assessment and Remediation Strategies

A formal environmental risk assessment for this compound has not been identified in the reviewed literature. An assessment would require data on its environmental persistence, bioaccumulation potential, and ecotoxicity, which are currently lacking.

Given its likely persistence, remediation strategies for environments contaminated with this compound would likely involve advanced oxidation processes, such as ozonation or Fenton reactions, which are effective for degrading recalcitrant organic pollutants. Bioremediation, potentially through the use of specialized microbial strains capable of degrading halogenated and nitrated aromatic compounds, could be another approach, although its effectiveness would need to be experimentally verified. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS) for Trace Analysis

Chromatography coupled with mass spectrometry stands as the gold standard for the trace analysis of substituted anilines, providing definitive identification and reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of semi-volatile organic compounds. For aniline (B41778) derivatives, GC-based methods are frequently used, though the polarity and potential thermolability of some anilines can present challenges, sometimes requiring a derivatization step before analysis. thermofisher.comchromatographyonline.com However, for many substituted anilines, direct injection is feasible. A method for determining aniline in soil utilized an internal calibration to ensure accuracy, a practice applicable to this compound. nih.gov The U.S. Environmental Protection Agency (EPA) has standardized methods, such as Method 8131, for analyzing various aniline derivatives by gas chromatography, often with a nitrogen-phosphorus detector (NPD) or a mass spectrometer. epa.gov When analyzing unfamiliar samples, GC-MS is highly recommended for absolute analyte identification. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is often the preferred method for polar and thermolabile compounds like many aniline derivatives, as it typically does not require derivatization. thermofisher.comchromatographyonline.com This technique offers superior sensitivity and specificity. Studies on structurally related compounds, such as 3-bromo-5-(trifluoromethyl)aniline (B1272211) and p-chloroaniline, have demonstrated the successful application of LC-MS for impurity profiling and trace-level determination. srce.hr

Positive electrospray ionization (ESI) is a common ionization mode for aniline derivatives. srce.hr For enhanced selectivity and sensitivity in complex matrices, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed. d-nb.info This technique involves monitoring a specific precursor ion to product ion transition, which significantly reduces background noise and improves detection limits. d-nb.info A comparison of methods for various anilines in groundwater found that LC/MS-MS had the advantage of requiring no sample preparation via direct injection and yielded results equivalent to standardized GC/MS methods for many analytes. d-nb.info

Table 1: Comparison of Typical Chromatographic-Mass Spectrometric Parameters for Analysis of Aniline Derivatives.
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Typical Column Fused silica (B1680970) capillary column (e.g., OV-17, SE-54). epa.govresearchgate.netReversed-phase C18 column (e.g., Hypersil BDS, Acclaim 120). chromatographyonline.com
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen). d-nb.infoGradient of Acetonitrile (B52724) and Water, often with an additive like formic acid. d-nb.info
Ionization Mode Electron Ionization (EI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). srce.hr
Detection Mode Full Scan, Selected Ion Monitoring (SIM). nih.govMultiple Reaction Monitoring (MRM). d-nb.info
Sample Preparation Often requires extraction and sometimes derivatization. thermofisher.comchromatographyonline.comCan often utilize direct injection for aqueous samples; extraction for solid matrices. d-nb.info

Spectrophotometric Detection Methods and Their Limitations

Spectrophotometric methods are based on the principle that molecules absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. Aromatic nitro compounds, including 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, possess strong chromophores and thus exhibit distinct UV-Vis absorption spectra, which can be used for quantification. rsc.org

These methods are often simple and cost-effective. For some aniline analyses, a derivatization step is employed where the target aniline reacts with a specific reagent to produce a colored compound, enhancing detection sensitivity and shifting the absorbance to the visible region to reduce interference. researchgate.net However, spectrophotometric methods suffer from significant limitations, especially in complex matrices:

Low Specificity: Many other organic compounds present in environmental or biological samples may absorb light in the same wavelength range, leading to significant interference and potentially false-positive results. thermofisher.com

Lower Sensitivity: Compared to mass spectrometric methods, spectrophotometry is generally less sensitive, making it unsuitable for trace-level analysis without a substantial pre-concentration step. chromatographyonline.com

Due to these limitations, spectrophotometry is not typically employed for the rigorous, low-level quantification of specific aniline derivatives in complex samples, where chromatographic separation and mass spectrometric detection are far superior.

Optimization of Extraction and Sample Preparation Protocols for Environmental and Biological Samples

The accuracy of any trace analysis heavily relies on the efficiency and cleanliness of the sample preparation protocol. The goal is to isolate the target analyte from the matrix, concentrate it, and remove interfering substances. For aniline derivatives, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most common techniques. thermofisher.comnih.gov

Liquid-Liquid Extraction (LLE): LLE is a conventional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent, such as dichloromethane. researchgate.net The pH of the aqueous sample is often adjusted (e.g., to pH 11) to ensure the aniline is in its neutral, non-ionized form, maximizing its transfer into the organic phase. researchgate.net While effective, LLE can be labor-intensive and requires large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE has become the preferred technique for extracting aniline derivatives from aqueous samples due to its efficiency, lower solvent consumption, and potential for automation. thermofisher.com On-line SPE systems, which are directly coupled to an HPLC, offer full automation, time savings, and high reproducibility by eliminating operator influence. thermofisher.comchromatographyonline.com For aniline and nitroanilines, cartridges with reversed-phase sorbents (e.g., Hydrophilic-Lipophilic Balanced polymers) have proven effective for enrichment from water samples. chromatographyonline.com

Accelerated Solvent Extraction (ASE): For solid matrices like soil, modern techniques such as Accelerated Solvent Extraction (ASE) are employed. nih.govmdpi.com ASE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent volume compared to traditional methods like Soxhlet extraction. nih.gov Following extraction, a cleanup step, potentially using a magnesium silicate (B1173343) purification column, is often necessary before analysis by GC-MS or LC-MS. mdpi.com

Table 2: Summary of Extraction Protocols for Aniline Derivatives in Complex Matrices.
TechniqueMatrixTypical Solvents/SorbentsKey AdvantagesReference
On-Line Solid-Phase Extraction (SPE) Environmental Water (Tap, Pond)Hydrophilic-Lipophilic Balanced (HLB) or C18 SorbentsFully automated, high throughput, excellent sensitivity and reproducibility. thermofisher.comchromatographyonline.com
Accelerated Solvent Extraction (ASE) SoilOrganic Solvents (e.g., n-hexane)Rapid, low solvent consumption, high extraction efficiency for solid samples. nih.govmdpi.com
Liquid-Liquid Extraction (LLE) Sewage WaterDichloromethaneEstablished technique, effective for high-concentration samples. researchgate.net
Dispersive Solid-Phase Extraction (d-SPE) WaterActivated Carbon NanoparticlesHigh recovery, rapid extraction, reusable adsorbent. amecj.com

Development of High-Sensitivity and High-Specificity Detection Assays

While chromatographic-mass spectrometric methods provide excellent sensitivity and specificity, there is ongoing research into alternative or complementary assays, particularly for rapid screening applications. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent a powerful approach for achieving exceptionally high sensitivity and specificity for a single target compound.

The development of an immunoassay for a small molecule like this compound would involve these key steps:

Hapten Synthesis: The target molecule, which is too small to elicit an immune response on its own, is chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin) to create a hapten-carrier conjugate.

Antibody Production: This conjugate is used to immunize an animal, leading to the production of polyclonal or monoclonal antibodies that specifically recognize the chemical structure of the target molecule.

Assay Development: A competitive ELISA format is typically developed. In this format, the sample containing the unknown amount of the target compound competes with a known amount of an enzyme-labeled analog for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Such immunoassays have been successfully developed for other small organic molecules, including phenylpyrazole insecticides, achieving detection limits in the low ng/mL range and demonstrating good correlation with LC-MS/MS analysis. nih.gov An immunoassay for this compound could potentially offer a rapid, high-throughput, and cost-effective screening tool for analyzing a large number of samples, with positive results then confirmed by a reference method like LC-MS/MS.

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Nitro 6 Trifluoromethyl Aniline Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of organic chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. For 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, future research should focus on moving beyond traditional synthesis, such as the bromination of a pre-nitrated aniline (B41778) derivative in acetic acid, towards more sustainable and atom-economical alternatives.

A significant area for exploration is the application of biocatalysis. The use of nitroreductase enzymes for the reduction of aromatic nitro compounds presents a compelling green alternative to methods that rely on precious-metal catalysts and high-pressure hydrogen gas. acs.orgnih.gov Research into a chemoenzymatic route, perhaps involving the selective reduction of a dinitro precursor, could offer high chemoselectivity, particularly in preserving the carbon-bromine bond which can be susceptible to cleavage under traditional hydrogenation conditions. nih.govresearchgate.net Such biocatalytic systems operate at room temperature and pressure in aqueous buffers, significantly reducing the energy requirements and environmental impact of the synthesis. nih.govnih.gov

Furthermore, the integration of continuous flow chemistry could revolutionize the production of this aniline. Flow reactors offer enhanced safety, improved heat and mass transfer, and superior scalability compared to batch processes. nih.gov A continuous process involving immobilized enzymes could create a closed-loop system, allowing for the reuse of biocatalysts and cofactors, thereby improving cost-effectiveness and sustainability. acs.orgnih.gov

Table 1: Comparison of Synthetic Routes for Functionalized Anilines
MethodTypical Catalysts/ReagentsConditionsPotential AdvantagesFuture Research Challenges
Traditional SynthesisBr2, Acetic Acid, Metal Catalysts (e.g., Pd/C), H2High Temperature/PressureEstablished ProceduresHarsh conditions, use of precious metals, potential for dehalogenation. researchgate.net
Biocatalytic NitroreductionNitroreductase Enzymes (NRs)Room Temperature, Aqueous BufferHigh chemoselectivity, mild conditions, reduced reliance on precious metals. acs.orgnih.govEnzyme stability, substrate scope, and process optimization for industrial scale.
Continuous Flow SynthesisImmobilized Catalysts (Enzymatic or Metallic)Controlled T/P, MicroreactorsEnhanced safety, scalability, process control, and efficiency. nih.govReactor design, catalyst leaching, and integration with downstream processing.
C-H Functionalization RoutesTransition Metals (e.g., Rh, Pd)Varies with CatalystHigh atom economy, direct functionalization of simpler precursors. researchgate.netAchieving requisite regioselectivity on complex scaffolds.

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The reactivity of this compound is currently understood in terms of standard transformations like nucleophilic substitution of the bromine atom and reduction of the nitro group to an amine. However, the interplay of its multiple functional groups suggests a much richer and more complex reactive landscape that is yet to be explored.

Future work should target the selective manipulation of its functional groups. For instance, developing catalytic systems that can achieve selective reduction of the nitro group without causing hydrodehalogenation of the C-Br bond is a significant challenge in the synthesis of haloanilines and warrants investigation. researchgate.net Conversely, conditions for activating the C-Br bond for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) while preserving the nitro and amine functionalities would vastly expand its utility as a synthetic building block.

Another promising avenue is leveraging the amine group to direct C-H functionalization at the ortho position (C5), a strategy that could provide access to novel, tri-substituted aniline derivatives. Furthermore, the conversion of the primary amine to a diazonium salt could unlock a plethora of Sandmeyer-type reactions, allowing the strategic replacement of the amino group with a wide variety of other substituents (e.g., -OH, -CN, -I), thereby generating immense molecular diversity from a single precursor. libretexts.org

Table 2: Potential Unexplored Chemical Transformations
Reaction TypeReactive SitePotential Reagents/CatalystsResulting Molecular Scaffold
Selective Nitro Reduction-NO2 groupChemoselective catalysts (e.g., modified Pt, Au nanoparticles), transfer hydrogenation2-Bromo-6-(trifluoromethyl)benzene-1,4-diamine
Suzuki Cross-CouplingC-Br bondAryl boronic acids, Pd catalyst, baseSubstituted 4-nitro-6-(trifluoromethyl)biphenyl-2-amine
Buchwald-Hartwig AminationC-Br bondAmines, Pd or Cu catalyst, baseN-substituted-4-nitro-6-(trifluoromethyl)benzene-1,2-diamine
Sandmeyer Cyanation-NH2 group (via diazonium salt)1. NaNO2, HCl 2. CuCN3-Bromo-5-nitro-2-(trifluoromethyl)benzonitrile
Trifluoromethylarylation-NH2 group and an alkeneHypervalent iodine reagent, alkene, HFIPComplex adducts with new C-C bonds. rsc.org

Identification of New Applications in Emerging Technologies

The structural motifs present in this compound are common in molecules with significant biological activity and advanced material properties. The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and binding affinity in pharmaceuticals and agrochemicals. innospk.comresearchgate.net

A key future direction is to use this compound as a foundational scaffold for medicinal chemistry programs. Its multiple functionalization points allow for the systematic synthesis of diverse compound libraries to be screened for various biological activities, including antimicrobial and anticancer properties. nih.gov

In materials science, substituted anilines are precursors to polyaniline, a well-known conducting polymer. The polymerization of this compound could lead to novel polymers with unique properties. The bulky and highly electronegative substituents would likely disrupt chain packing and alter the electronic bandgap, potentially leading to materials with enhanced solubility, thermal stability, and specific sensing capabilities for applications in electronics and environmental monitoring. nih.gov The field of fluorinated aromatics is also crucial for developing liquid crystals and specialized dyes, representing another potential application area. researchgate.net

Table 3: Potential Applications in Emerging Technologies
Field of TechnologyProposed Role of the CompoundKey Structural FeaturesPotential Impact
Medicinal ChemistryCore scaffold for drug discovery-CF3 for metabolic stability; -Br, -NH2, -NO2 for diversification. innospk.comDevelopment of new therapeutic agents.
AgrochemicalsIntermediate for novel pesticides/herbicides-CF3 group enhances biological activity. innospk.comCreation of more effective crop protection solutions.
Materials Science (Polymers)Monomer for functional polyanilinesSubstituents modulate electronic properties and solubility. nih.govNew materials for sensors, anti-static coatings, or batteries.
Organic ElectronicsPrecursor for organic semiconductors or dyesFluorine content influences orbital energies and stability. researchgate.netnumberanalytics.comComponents for OLEDs, organic photovoltaics, or dye-sensitized solar cells.

In-depth Mechanistic Studies of Complex Chemical Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing conditions and discovering new transformations. For this compound, several of its potential reactions—such as selective catalytic reduction or electrophilic aromatic substitution—involve complex, multi-step pathways.

Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed selectivities. researchgate.net Such studies could, for instance, explain the regioselectivity of further substitution reactions or predict the most favorable conformation of polymers derived from this monomer. These theoretical insights, when combined with experimental evidence from techniques like in-situ spectroscopy and isotopic labeling, will provide a comprehensive picture of the molecule's reactivity.

Table 4: Proposed Mechanistic Studies
Reaction to StudyProposed TechniqueScientific Question to Address
Selective Catalytic Nitro ReductionKinetic Analysis, Isotopic LabelingWhat is the reaction pathway and what factors prevent hydrodehalogenation? orientjchem.org
Electrophilic Aromatic SubstitutionDFT Calculations, Hammett AnalysisHow do the existing substituents direct incoming electrophiles and influence the reaction rate?
PolymerizationIn-situ Spectroscopy (NMR, IR), GPC-MALSWhat is the mechanism of chain propagation and how do substituents affect polymer molecular weight and structure?
Cross-Coupling ReactionsCatalyst Speciation Studies, Mass SpectrometryWhat is the active catalytic species and what are the key steps in the catalytic cycle (e.g., oxidative addition)? nih.gov

Collaborative and Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full exploitation of this compound's potential cannot be achieved within the confines of synthetic chemistry alone. Its future development hinges on fostering collaborative, interdisciplinary research.

Chemistry and Biology: Partnerships between synthetic chemists and chemical biologists or pharmacologists are essential. Synthetic chemists can create focused libraries of derivatives based on the aniline scaffold, which biologists can then screen for activity against specific cellular targets or pathogens. nih.gov This synergistic approach accelerates the drug discovery process, bridging the gap between molecular design and therapeutic application. The multidisciplinary nature of fluorine chemistry, in particular, has proven fruitful at the interface of chemistry and biology. nih.govacs.org

Chemistry and Materials Science: Collaborations with materials scientists and engineers are crucial for translating the potential of this molecule into functional devices. Chemists can synthesize the monomer and corresponding polymers, while materials scientists can characterize their physical properties (e.g., conductivity, morphology, thermal stability) and fabricate them into devices like chemical sensors or electronic components. nih.gov

Synthetic and Computational Chemistry: A strong alliance between experimental and theoretical chemists will be vital. Computational chemists can predict reactivity and properties, guiding experimentalists toward the most promising synthetic targets and reaction conditions, thereby saving significant time and resources. researchgate.net This iterative loop of prediction and verification is a powerful paradigm for modern chemical research.

By embracing these collaborative models, the scientific community can ensure that the intriguing properties of this compound are thoroughly investigated and translated into practical innovations across multiple scientific and technological domains.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield?

The compound is synthesized via nitration of 2-bromo-4-(trifluoromethyl)aniline using concentrated HNO₃ and H₂SO₄ under strict temperature control (<10°C) to avoid over-nitration . Industrial-scale production employs continuous flow reactors for precise temperature regulation and automated handling of hazardous reagents . To optimize yield, monitor reaction kinetics using inline spectroscopic techniques and adjust reagent stoichiometry incrementally.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization methods include:

  • ¹H/¹⁹F NMR : To confirm substitution patterns and monitor reaction progress.
  • FTIR : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
  • HPLC-MS : Validates purity and molecular weight (285.02 g/mol) . For reproducibility, use standardized solvents (e.g., DMSO-d₆ for NMR) and calibrate instruments with reference compounds.

Q. How is the antibacterial activity of this compound evaluated, and what are the critical parameters for MIC assays?

Minimum Inhibitory Concentration (MIC) assays against bacterial strains (e.g., E. coli, S. aureus) are performed using broth microdilution. Key parameters include:

  • Inoculum size (5 × 10⁵ CFU/mL) .
  • Solvent controls (DMSO ≤1% v/v) to avoid cytotoxicity.
  • MIC thresholds: 16–64 µg/mL, varying with strain susceptibility . Validate results with positive controls (e.g., ciprofloxacin) and triplicate trials.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution?

The bromine atom undergoes nucleophilic substitution (e.g., with NaN₃ or KSCN in DMF), where the nitro and trifluoromethyl groups act as electron-withdrawing groups, enhancing electrophilicity at the ortho position . Steric hindrance from the trifluoromethyl group slows substitution kinetics compared to less-substituted analogs. Computational studies (DFT at B3LYP/6-311++G**) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported MIC values across studies?

Discrepancies in MIC data (e.g., 16 µg/mL for S. aureus vs. 32 µg/mL in other studies) arise from variations in assay protocols. Standardize by:

  • Using CLSI/M07-A11 guidelines for broth preparation.
  • Cross-referencing with structurally similar compounds (e.g., 4-bromo-2-fluoro-6-(trifluoromethyl)aniline) to validate trends .
  • Employing isogenic mutant strains to isolate resistance mechanisms.

Q. How can structure-activity relationship (SAR) studies improve the compound’s antifungal efficacy?

SAR analysis reveals:

  • The trifluoromethyl group enhances lipophilicity, improving membrane penetration .
  • Nitro group reduction to amino increases bioavailability but may reduce antifungal activity . Modify substituents systematically (e.g., replacing bromine with iodine for enhanced halogen bonding) and test against resistant Candida strains. Use 3D-QSAR models to predict activity cliffs.

Q. What experimental approaches identify unknown molecular targets or mechanisms of action?

For unexplored mechanisms (as noted in ):

  • Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS.
  • Transcriptomic profiling : RNA-seq of treated microbial cells to identify dysregulated pathways.
  • Metabolic flux analysis : Track ¹³C-glucose utilization changes to pinpoint enzyme inhibition.

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

Density-functional theory (DFT) at the B3LYP/6-311++G** level calculates electronic properties (e.g., HOMO-LUMO gaps, partial charges) to predict reactivity in multi-step syntheses . Molecular dynamics simulations (Amber/CHARMM) model solvation effects and stability in biological matrices.

Methodological Notes

  • Handling Hazardous Reagents : Use Schlenk lines for air-sensitive reactions (e.g., Pd/C-catalyzed reductions) and quench excess HNO₃/H₂SO₃ with ice-cold NaHCO₃ .
  • Data Reproducibility : Deposit raw spectral data in open-access repositories (e.g., Zenodo) and report error margins for MIC assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.